methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, cyano group, and methoxycarbonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-5-cyano-4-(4-methoxycarbonyl-phenyl)-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(4-methoxycarbonyl-phenyl)-2-methyl-4H-pyran-3-carboxylate
Uniqueness
methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O5 |
---|---|
Molecular Weight |
328.32g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-4-(4-methoxycarbonylphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H16N2O5/c1-9-13(17(21)23-3)14(12(8-18)15(19)24-9)10-4-6-11(7-5-10)16(20)22-2/h4-7,14H,19H2,1-3H3 |
InChI Key |
JTMAAMLPGIAXBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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